SF-1-088
Description
Properties
CAS No. |
1241832-83-6 |
|---|---|
Molecular Formula |
C₂₈H₃₀N₂O₈S |
Molecular Weight |
554.61 |
Synonyms |
4-(N-Benzyl-2-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic Acid |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Sf 1 088
Synthetic Pathways and Methodologies for SF-1-088
The synthesis of this compound is rooted in a multi-step process commencing with commercially available starting materials. A general synthetic scheme has been developed for a library of salicylic (B10762653) acid-based STAT5 inhibitors, including this compound.
The synthesis initiates with the protection of the hydroxyl and carboxyl groups of a substituted 4-aminosalicylic acid derivative. This is followed by a key amide bond formation step, coupling the protected salicylic acid core with a specific sulfonyl chloride derivative. The subsequent deprotection of the protecting groups yields the final product, this compound.
General Synthetic Procedure:
A library of STAT5 inhibitors, including this compound, was synthesized based on a previously established methodology. The synthesis typically involves the coupling of a salicylic acid backbone with various sulfonyl chlorides and amines. For the synthesis of compounds like this compound, the following general steps are undertaken:
Protection of Salicylic Acid: The carboxylic acid and phenol (B47542) functionalities of a 4-aminosalicylic acid derivative are protected to prevent unwanted side reactions.
Sulfonamide Formation: The protected 4-aminosalicylic acid is reacted with a specific sulfonyl chloride to form the sulfonamide linkage.
Amide Coupling: The resulting intermediate is then coupled with an appropriate amine or other functional group.
Deprotection: Finally, the protecting groups are removed to yield the target inhibitor.
While the specific, detailed step-by-step procedure and yields for this compound are often found in the supplementary information of seminal publications, the general approach highlights a robust strategy for generating a diverse set of inhibitors.
Synthesis of Related SF-1-0xx Series Compounds for Comparative Studies
The exploration of the structure-activity relationship (SAR) around the this compound scaffold necessitated the synthesis of a series of related compounds, collectively known as the SF-1-0xx series. This series includes compounds such as SF-1-087, as well as related molecules like BP-1-107 and BP-1-108, which were identified in the same screening efforts.
The synthesis of these analogues follows a similar chemical pathway to that of this compound, employing a modular approach where different building blocks are introduced at specific points in the synthesis. For instance, variations in the sulfonyl chloride or the amine component in the coupling steps lead to a diverse range of final compounds. This strategy allows for a systematic investigation of how different functional groups impact the binding affinity and selectivity of the inhibitors for the STAT5 protein.
| Compound | Key Structural Variation from this compound |
| SF-1-087 | Variation in the substituent on the sulfonamide nitrogen. |
| BP-1-107 | Different aromatic moiety attached to the core structure. |
| BP-1-108 | Alteration of the linker region between the salicylic acid and the sulfonamide. |
This comparative synthesis approach is crucial for optimizing the lead compound and understanding the molecular determinants of STAT5 inhibition.
Strategies for Derivatization and Analogue Preparation
The core structure of this compound, a salicylic acid-based scaffold, is amenable to a variety of derivatization strategies aimed at improving its pharmacological properties. These strategies focus on modifying key functional groups to enhance potency, selectivity, and cell permeability.
Key derivatization points include:
The Salicylic Acid Moiety: Modifications to the carboxyl and hydroxyl groups can influence the compound's ability to mimic phosphotyrosine and interact with the SH2 domain of STAT5.
The Aromatic Rings: Substitution on the phenyl rings of the core structure can modulate hydrophobic and electronic interactions within the binding pocket.
The Sulfonamide Linker: Alterations to the length and flexibility of the linker connecting the different parts of the molecule can optimize the spatial arrangement of the key binding motifs.
These derivatization efforts are often guided by computational modeling and structure-based drug design to rationally design new analogues with improved inhibitory activity against STAT5.
Analytical Techniques for Structural Confirmation of this compound and its Analogues
The unambiguous structural confirmation of this compound and its analogues is paramount and is achieved through a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide a detailed picture of the molecular structure, including the connectivity of atoms and the stereochemistry.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compounds, which in turn confirms their elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure.
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compounds. By using a suitable stationary and mobile phase, impurities can be separated from the desired product, and the purity can be quantified by integrating the peak areas from the chromatogram.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), amine (N-H), and sulfonyl (S=O) groups help to confirm the successful incorporation of these functionalities during the synthesis.
Together, these analytical techniques provide a robust and comprehensive characterization of this compound and its analogues, ensuring the structural integrity of the compounds used in biological and pharmacological studies.
| Analytical Technique | Purpose in Structural Elucidation |
| ¹H NMR | Determines the proton environment and connectivity. |
| ¹³C NMR | Identifies the carbon skeleton of the molecule. |
| Mass Spectrometry | Confirms the molecular weight and elemental formula. |
| HPLC | Assesses the purity of the synthesized compound. |
| Infrared Spectroscopy | Identifies the key functional groups present. |
Molecular and Cellular Mechanisms of Action of Sf 1 088
Inhibition of Signal Transducer and Activator of Transcription (STAT) Pathways
SF-1-088 and related compounds have demonstrated significant inhibitory effects on STAT signaling, a pathway crucial for the transduction of signals from cytokines and growth factors involved in cell proliferation, differentiation, and survival. escholarship.org The primary mechanism involves interfering with the phosphorylation and subsequent activation of STAT proteins.
Specificity Towards STAT3 and STAT5 SH2 Domains
This compound has been identified as an inhibitor targeting the SH2 domain of STAT proteins. escholarship.orgwikipedia.orgnih.govescholarship.orgugent.be Studies suggest a degree of selectivity for STAT5 over STAT3. This compound, along with compounds like BP-1-108, has shown 2-3-fold selectivity for binding to STAT5 compared to STAT3 in certain screenings. escholarship.org Some research also describes this compound as a selective inhibitor of STAT5b. This specificity towards the STAT5 SH2 domain is a key aspect of its mechanism of action.
Mechanisms of STAT5-Mediated Phosphorylation Inhibition in Cellular Models (e.g., K562 cells, 32D cells)
This compound and similar STAT5 inhibitors have been shown to effectively suppress STAT5 phosphorylation in various cellular models, including those relevant to hematological malignancies. In K562 cells, a chronic myeloid leukemia (CML) cell line characterized by the BCR-ABL oncogene and constitutive STAT5 activation, treatment with these inhibitors leads to dose-dependent inhibition of STAT5 phosphorylation. escholarship.org Similarly, in IL-3 dependent 32D cells, the addition of STAT5 inhibitors like BP-1-108 (related to this compound) results in a significant reduction in the level of phosphorylated STAT5. This inhibition of phosphorylation is attributed to the compound's interaction with the STAT5 SH2 domain, which is crucial for recruiting STAT5 to activated receptors and kinases for tyrosine phosphorylation. wikipedia.org By binding to the SH2 domain, this compound is thought to decrease the binding of STAT5 to its phosphorylating partners, thereby inducing a lower phosphorylation level. wikipedia.org
Downregulation of STAT Pathway Target Gene Expression (e.g., MYC, CCND1, MCL1)
The inhibition of STAT5 phosphorylation by this compound leads to a downstream reduction in the expression of genes that are transcriptionally regulated by activated STAT5. Studies in various cell lines, including AML cell lines, have shown that the suppression of STAT5 activity by these inhibitors causes the downregulation of key target genes. These include genes involved in cell proliferation and survival, such as MYC, CCND1 (Cyclin D1), and MCL1 (Mcl-1). escholarship.orgugent.be This downregulation of pro-survival and proliferative genes contributes to the cellular effects observed upon treatment with this compound.
Here is a summary of the effect of STAT5 inhibition by this compound and related compounds on target gene expression:
| Target Gene | Function | Effect of STAT5 Inhibition | Cellular Process Affected | Source |
| MYC | Cell proliferation, growth | Downregulation | Proliferation | escholarship.orgugent.be |
| CCND1 | Cell cycle progression (G1-S) | Downregulation | Cell Cycle Control | escholarship.orgugent.be |
| MCL1 | Anti-apoptotic protein | Downregulation | Cell Survival | escholarship.orgugent.be |
Modulation of Protein-Protein Interactions
A key aspect of this compound's mechanism is its ability to modulate protein-protein interactions involving STAT proteins, primarily through targeting the SH2 domain.
Direct Interactions with STAT SH2 Domain-Containing Proteins
This compound is designed to directly interact with the SH2 domain of STAT proteins, particularly STAT5. escholarship.orgwikipedia.orgnih.govescholarship.orgugent.be The SH2 domain is a modular unit found in many proteins involved in signaling pathways, and it specifically recognizes and binds to phosphorylated tyrosine residues on target proteins. By binding to the SH2 domain, this compound interferes with the normal interactions that are necessary for STAT activation and function. This includes disrupting the binding of STAT proteins to activated receptor tyrosine kinases or associated JAK kinases, which is a prerequisite for STAT phosphorylation. wikipedia.org
Disruption of STAT Protein Dimerization (e.g., STAT3-STAT3 Dimerization)
The SH2 domain plays a critical role in the dimerization of STAT proteins. Upon phosphorylation at a conserved tyrosine residue, STAT monomers form parallel dimers through reciprocal phosphotyrosine-SH2 interactions. escholarship.org This dimerization is essential for their translocation to the nucleus and binding to specific DNA sequences to regulate gene transcription. While this compound is primarily characterized as a STAT5 inhibitor, and the provided outline specifically mentions STAT3-STAT3 dimerization as an example, the general principle of SH2 domain inhibition applies to disrupting STAT dimerization. Inhibitors that target the SH2 domain can prevent the formation of both homodimers (like STAT3-STAT3 or STAT5-STAT5) and heterodimers by blocking the necessary phosphotyrosine-SH2 interaction interface. By interfering with the SH2 domain, this compound is expected to disrupt STAT5 dimerization, thereby inhibiting its nuclear translocation and DNA binding, although the search results specifically highlight its effect on STAT5 phosphorylation and downstream gene expression rather than providing direct experimental data on this compound's effect on STAT dimerization itself. However, the mechanism of SH2 domain inhibitors is well-established to include the disruption of dimerization as a consequence of preventing the necessary phosphotyrosine-SH2 interaction.
Cellular Effects in Defined Research Models
Investigations into the cellular effects of this compound have primarily focused on its impact on proliferation, viability, and key signaling pathways in various cancer cell lines.
Investigations in Defined Biochemical Assays and Cell-Free Systems
Biochemical evaluations have provided insight into the direct interaction of this compound with its molecular target, STAT5. This compound has been identified as a salicylic (B10762653) acid-based compound that acts as an inhibitor of STAT5. windows.net
A fluorescence polarization (FP) assay was utilized to measure the inhibitory potency of this compound against STAT5. In this biochemical assay, this compound demonstrated an IC50 of 8.3 µM for STAT5 inhibition. windows.net This indicates a direct interaction and inhibition of STAT5 protein activity in a cell-free environment. Further research characterized this compound as a selective inhibitor of STAT5b, a specific isoform of STAT5. nih.gov The high specificity for inhibiting STAT5-mediated phosphorylation has been demonstrated. nih.gov
Based on the available search results, specific investigations of this compound within broader cell-free protein synthesis or degradation systems were not found, beyond the described biochemical assay targeting purified or recombinant STAT5 protein.
Structure Activity Relationship Sar Studies of Sf 1 088 and Its Analogues
Elucidation of Key Structural Determinants for STAT Inhibition
Research into SF-1-088 and similar compounds has aimed to elucidate the specific structural determinants that contribute to their ability to inhibit STAT proteins, particularly by targeting the SH2 domain. nih.govnih.govacs.org The SH2 domain is a critical region of STAT proteins responsible for binding to phosphotyrosine residues, a necessary step for STAT dimerization and activation. nih.govtvarditherapeutics.com
Studies involving this compound and related salicylic (B10762653) acid-based inhibitors have indicated that certain structural features are important for binding to the STAT SH2 domain. nih.govacs.org For instance, the core salicylic acid structure appears to play a role in the inhibitory activity. nih.gov Investigations have also explored the interactions of different substituents with specific pockets within the SH2 domain, providing insights into the structural requirements for effective binding and inhibition. nih.govacs.org
Influence of Substituent Modifications (e.g., R1 and X groups) on Biological Potency and Selectivity
Substituent modifications at various positions on the this compound scaffold have been explored to understand their impact on biological potency and selectivity, particularly concerning the R1 and X groups. acs.orgnih.gov
Studies have shown that the nature of substituents at the R1 position can influence selectivity between different STAT proteins, such as STAT3 and STAT5. Increasing lipophilicity and bulk at the R1 position have been suggested to favor selectivity for STAT3, while bulky hydrophobic substituents at another position (referred to as R2 in some studies, potentially analogous to R1 or an adjacent site) appear to be important for STAT5 selectivity. nih.govacs.org For this compound, which was identified as a STAT5 binder with some selectivity over STAT3, the R1 substituent (phenyl group) was found to interact with specific residues in the STAT5 SH2 domain through interactions like cationic-π interactions. acs.org
The influence of the X group, which is part of the linker region in some analogues, has also been investigated. nih.gov Modifications of this group in related SF-1-0xx series inhibitors have shown varying effects on STAT inhibitory activity. For example, in some STAT3 inhibitors structurally related to this compound, the nature of the X group (e.g., NH, NCH3, NBoc, O) in conjunction with the R1 substituent influenced the inhibitory potency. nih.gov
These studies highlight the importance of carefully selected substituents at specific positions to optimize the inhibitory activity and selectivity of this compound analogues towards target STAT proteins.
Comparative Analysis with Other SF-1-0xx Series Inhibitors (e.g., SF-1-062, SF-1-066, SF-1-071, SF-1-073, SF-1-083, SF-1-087, SF-1-091, SF-1-121)
This compound is part of a series of related inhibitors, and comparative analysis with other compounds in the SF-1-0xx series has provided valuable information regarding their relative potencies and selectivities. nih.govresearchgate.net
Initial screening efforts identified this compound, along with SF-1-087, BP-1-107, and BP-1-108, as potent and selective inhibitors of STAT5, showing greater than 3-fold specificity for STAT5 compared to STAT1 and STAT3. nih.gov These compounds demonstrated potent induction of apoptosis in leukemia cell lines, correlating with the suppression of STAT5 phosphorylation and inhibition of STAT5 target genes. nih.gov
Comparative studies with other SF-1-0xx compounds, such as SF-1-062, SF-1-066, SF-1-071, SF-1-073, SF-1-083, SF-1-087, SF-1-091, and SF-1-121, have been conducted, particularly in the context of STAT3 inhibition for some analogues. nih.gov These comparisons have revealed that structural variations within this series lead to differential inhibitory activities against STAT proteins. For example, SF-1-066 demonstrated potent STAT3 inhibitory activity in whole-cell assays. nih.gov The introduction of specific substituents, such as a para-cyanobenzyl group at the R1 position (SF-1-073 compared to SF-1-062), led to improved STAT3 inhibition in some cases. nih.gov
These comparative analyses are essential for understanding the SAR within the SF-1-0xx series and guiding the design of more effective and selective STAT inhibitors.
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound
While specific detailed QSAR studies solely focused on this compound were not extensively detailed in the provided results, the underlying SAR investigations described in the previous sections form the basis for both qualitative and quantitative approaches. researchgate.netlibretexts.org
Qualitative SAR involves observing how changes in specific structural features (like the R1 and X groups) qualitatively affect biological activity (e.g., increased potency, altered selectivity). The reported findings on the influence of lipophilicity, bulk, and specific interactions (like cationic-π) of substituents fall under qualitative SAR. nih.govacs.orgnih.gov
Quantitative SAR (QSAR) approaches would involve developing mathematical models that relate structural descriptors of this compound and its analogues to their biological activity data (e.g., IC50 or Ki values). libretexts.org These models can be used to predict the activity of new, untested compounds and to gain deeper insights into the molecular properties that govern activity. The computational docking simulations mentioned in the context of probing the SH2 domain pocket and understanding substituent interactions represent a step towards a more quantitative understanding of the binding events that underpin the observed SAR. nih.govacs.org PubChem also provides tools for SAR analysis, which can involve clustering compounds based on structural similarity and correlating this with biological activity data. libretexts.org
The SAR studies conducted on this compound and its series provide a foundation for applying QSAR methods to further optimize these compounds as STAT inhibitors.
Theoretical and Computational Chemistry Investigations of Sf 1 088
Molecular Docking Simulations to Characterize Ligand-Target Interactions (e.g., with STAT SH2 domains)
Molecular docking simulations are a fundamental computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein target and to estimate the binding affinity. For SF-1-088, docking studies have primarily focused on its interactions with the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.
Docking investigations have been performed using crystal structures of STAT SH2 domains to understand the binding process of compounds, including this compound. nih.gov Specifically, concerning docking into the SH2 domain of STAT5, this compound has been shown to form hydrogen bonds with key residues in the pY+0 region, such as Lys600 and Arg618. nih.gov, researchgate.net These interactions are consistent with previously reported binding modes for STAT5 inhibitors. nih.gov, researchgate.net In addition to polar interactions, non-polar interactions with residues in the pY+1 subunit have also been observed in docking simulations of this compound with the STAT5 SH2 domain. nih.gov, researchgate.net
The SH2 domain of STAT5 has distinct sub-regions, including the polar pY+0 region and the hydrophobic pY+1 region. nih.gov Docking studies suggest that the structural features of compounds like this compound contribute to their fitting into these binding sub-sites. nih.gov
Computational Approaches to Electronic Properties and Reactivity Relevant to Biological Activity
Computational chemistry methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules, which can be related to their reactivity and biological activity. Properties like molecular electrostatic potential (MESP), dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO) provide insights into how a molecule might interact with its biological environment. acs.org, researchgate.net, researchgate.net
While specific DFT studies detailing the electronic properties and reactivity of this compound were not found in the search results, the application of these methods to other biologically active compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, demonstrates their utility in understanding the link between electronic structure and biological activity. nih.gov, acs.org, researchgate.net High polarizability, for instance, has been suggested to potentially enhance the bioactivity of compounds. acs.org, researchgate.net These computational approaches can help predict how this compound might participate in interactions like hydrogen bonding or charge transfer, which are essential for binding to protein targets. cdnsciencepub.com
Ligand-Based Pharmacophore Modeling for this compound and Related Compounds
Pharmacophore modeling is a technique used to identify the essential features of a molecule (or a set of molecules) required for biological activity and their spatial arrangement. mdpi.com, volkamerlab.org, unina.it Ligand-based pharmacophore modeling uses a set of known active compounds to derive a model, which can then be used to screen databases for new potential ligands. volkamerlab.org, unina.it, nih.gov
While a specific ligand-based pharmacophore model explicitly for this compound was not detailed in the search results, this compound has been identified as a STAT5 inhibitor nih.gov, researchgate.net and mentioned alongside other STAT inhibitors. nih.gov, researchgate.net The development of pharmacophore models for related STAT inhibitors or a series of compounds including this compound could be a valuable approach to define the key structural features responsible for their inhibitory activity against STAT proteins. Pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. mdpi.com, researchgate.net
In Silico Prediction Models for Biological Activity and Selectivity
In silico prediction models leverage computational methods and large datasets to predict the biological activity and selectivity of compounds. These models can range from QSAR (Quantitative Structure-Activity Relationship) models that correlate structural features with activity to more complex machine learning approaches. way2drug.com, mdpi.com, nih.gov
This compound has been reported as a selective inhibitor of STAT5b. nih.gov, researchgate.net In silico prediction models could be developed or applied to predict the activity of this compound against various biological targets and to assess its selectivity profile. Such models are built based on data from known active and inactive compounds and can help prioritize compounds for experimental testing. way2drug.com, mdpi.com, nih.gov For example, in silico tools have been developed to predict cytotoxicity against cancer cell lines and to assess the selectivity of compounds towards specific protein targets like MAO-B. way2drug.com, researchgate.net, mdpi.com The development of predictive models for STAT inhibition and selectivity would be highly relevant to compounds like this compound.
Advanced Research Methodologies Applied to Sf 1 088 Studies
Spectroscopic Techniques for Analyzing Molecular Interactions (e.g., Fluorescence Polarization, Circular Dichroism)
Spectroscopic methods are valuable tools for analyzing molecular interactions and structural changes. Fluorescence Polarization (FP) is a technique used to study molecular binding events in solution by measuring the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger molecule. When a small fluorescently labeled ligand binds to a larger protein or nucleic acid, its tumbling rate decreases, leading to an increase in the measured fluorescence polarization. This technique is widely applied in drug discovery for high-throughput screening and determining binding constants (KD values) of small molecules to their targets.
Circular Dichroism (CD) spectroscopy is another powerful technique that probes the structural characteristics of chiral molecules, particularly proteins and nucleic acids. CD measures the differential absorption of left and right circularly polarized light by a sample. Changes in the secondary structure of proteins (e.g., alpha-helices, beta-sheets) or the conformation of nucleic acids upon binding to a ligand can be detected and analyzed using CD spectroscopy. This provides information on whether a compound induces conformational changes in its target.
While these spectroscopic techniques are broadly applicable to studying molecular interactions and structural effects of small molecule inhibitors, specific data detailing the application of Fluorescence Polarization or Circular Dichroism directly to SF-1-088 were not identified in the consulted literature. However, these methods represent standard approaches that could be employed to characterize the binding of this compound to its protein targets (STAT3 and STAT5) and assess any induced conformational changes.
Advanced Cellular and Biochemical Assays for Investigating Compound Effects
Cellular and biochemical assays are essential for evaluating the biological effects of this compound, particularly its impact on protein function and signaling pathways within a cellular context.
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to investigate protein-DNA interactions. It is based on the principle that a protein-DNA complex migrates slower through a non-denaturing gel matrix compared to the free DNA probe. This difference in mobility allows for the detection of protein binding to a specific DNA sequence. EMSA can also be used to assess the ability of a compound to inhibit protein-DNA binding, which is relevant for inhibitors targeting transcription factors like STAT proteins that bind to DNA to regulate gene expression.
This compound has been investigated using EMSA to assess its effect on the DNA-binding activity of STAT3. Studies have shown that this compound can disrupt the formation of the STAT3-STAT3:DNA complex. This indicates that this compound interferes with the ability of activated STAT3 dimers to bind to their target DNA sequences, a key step in STAT3-mediated gene transcription. The inhibition of STAT3-Stat3:DNA binding by this compound was evaluated in nuclear extracts containing activated STAT3, demonstrating a dose-dependent effect where increasing concentrations of this compound led to reduced DNA-binding activity.
Western blot analysis is a fundamental technique in molecular biology used to detect and quantify specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. Phosphorylation is a critical post-translational modification that regulates the activity of many proteins, including STAT proteins. Phospho-specific antibodies, which recognize a protein only when it is phosphorylated at a particular site, are used in Western blotting to assess the phosphorylation status of a protein.
This compound has been evaluated for its ability to inhibit protein phosphorylation using Western blot analysis. Research has shown that this compound can inhibit STAT5-mediated phosphorylation. In studies involving K562 leukemia cells, which express the BCR-ABL oncogene and exhibit activated STAT5, treatment with this compound resulted in a dose-dependent inhibition of STAT5 phosphorylation. This finding supports that this compound interferes with the signaling pathways that lead to STAT5 activation through phosphorylation.
Flow cytometry is a powerful technique that allows for the rapid analysis of single cells in a heterogeneous population. It can be used to measure the levels of intracellular proteins, including phosphorylated signaling proteins, through the use of phospho-specific antibodies and fluorescent detection. Intracellular staining protocols are employed to allow antibodies to access proteins within the cell. This method enables the assessment of phosphorylation levels in specific cell subsets and provides quantitative data on the proportion of cells with activated (phosphorylated) signaling proteins.
The effects of this compound on intracellular phosphorylation levels have been investigated using phospho-flow cytometry. In studies evaluating inhibitors of STAT proteins, flow cytometry was utilized to measure dose-dependent changes in the phosphorylation levels of STAT5, STAT3, and AKT in K562 leukemia cells after treatment with compounds including this compound. This application of flow cytometry allows for the assessment of this compound's impact on the phosphorylation status of key signaling proteins within individual cells.
Chromatographic and Mass Spectrometric Approaches for Analysis of this compound and its Metabolites in Research Samples
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are used to separate compounds in a mixture based on their physical and chemical properties. Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. The coupling of chromatography with mass spectrometry (LC-MS or GC-MS) is a widely used and powerful approach for the identification and quantification of small molecules, including drugs and their metabolites, in complex biological matrices.
LC-MS methods are particularly valuable for drug metabolism studies, allowing researchers to track the parent compound and identify and quantify its metabolites over time in various research samples such as cell lysates, tissue extracts, or biological fluids. By analyzing the mass fragmentation patterns of detected compounds, structural information about metabolites can be obtained.
Future Research Perspectives and Unexplored Avenues for Sf 1 088
Design and Synthesis of Novel Analogues with Enhanced Specificity or Potency
The design and synthesis of novel analogues of SF-1-088 represent a critical future research direction. This involves modifying the chemical structure of this compound to potentially improve its specificity for STAT5 isoforms (e.g., STAT5a vs. STAT5b), enhance its potency, or alter its pharmacokinetic properties for in vitro research applications. The development of analogues can provide valuable insights into the structure-activity relationships of this compound, helping to identify key functional groups responsible for its inhibitory activity and specificity nih.govmdpi.comwgtn.ac.nz.
Strategies for analogue design could include isosteric replacements, scaffold hopping, or the addition of functional groups that facilitate specific interactions with the target protein or improve cellular uptake in various in vitro models. High-throughput synthesis and screening of analogue libraries could expedite the identification of compounds with superior characteristics for specific research purposes.
Investigation of Cross-Talk with Other Signaling Pathways in Preclinical Models
While this compound is known to inhibit STAT5 phosphorylation, the extent of its interaction and cross-talk with other cellular signaling pathways remains an important area for investigation ous-research.no. STAT proteins often interact with or are influenced by other pathways, such as JAK, PI3K/Akt, and MAPK signaling cascades ous-research.noscielo.br.
Future studies should utilize preclinical models, including various cell lines and potentially complex co-culture systems, to comprehensively map the effects of this compound on interconnected signaling networks. Techniques such as Western blotting, multiplexed kinase activity assays, and phosphoproteomics could be employed to assess changes in phosphorylation status and protein expression levels in response to this compound treatment. Understanding this cross-talk is crucial for fully characterizing the cellular impact of this compound and identifying potential synergistic or antagonistic effects when used in combination with modulators of other pathways in research settings.
Exploration of New In Vitro Research Applications as a Chemical Probe
This compound holds significant promise as a chemical probe to investigate the biological roles of STAT5 and its downstream effects in various in vitro research applications nih.gov. Chemical probes are valuable tools for selectively modulating protein function in cellular systems to understand their biological roles nih.gov.
Beyond its current use in studying STAT5-mediated gene regulation in AML cell lines, this compound could be applied as a probe in other biological contexts where STAT5 plays a role, such as immune cell signaling, differentiation processes, or the study of cytokine responses researchgate.net. Exploring its use in 3D cell culture models or organoids could provide more physiologically relevant insights into its effects. Furthermore, this compound could be utilized in target validation studies to confirm the involvement of STAT5 in specific cellular processes or disease models in vitro. Developing labeled versions of this compound (e.g., fluorescent or affinity tags) could facilitate tracking its cellular localization and interaction with target proteins mdpi.comresearchgate.net.
Integration of Multi-Omics Data in this compound Research
Integrating multi-omics data can provide a holistic understanding of the molecular changes induced by this compound treatment in research systems nih.govfrontlinegenomics.comwindows.netoup.commdpi.com. Combining data from genomics, transcriptomics, proteomics, and metabolomics can reveal interconnected biological processes affected by STAT5 inhibition.
For example, transcriptomics (RNA sequencing) can identify changes in gene expression profiles downstream of STAT5 inhibition, while proteomics can quantify protein abundance and phosphorylation status changes windows.net. Metabolomics could shed light on altered metabolic pathways resulting from these molecular shifts frontlinegenomics.com. The integration of these diverse datasets through bioinformatics and systems biology approaches can help to build comprehensive models of this compound's effects, identify potential biomarkers of response or resistance in research models, and uncover previously unknown biological pathways influenced by STAT5 signaling. nih.govoup.com
Application of Advanced Imaging Techniques for Tracking this compound in Research Systems
Advanced imaging techniques can provide spatial and temporal information about the distribution, localization, and target engagement of this compound within in vitro research systems researchgate.netnih.govmdpi.comahajournals.org. Techniques such as confocal microscopy, live-cell imaging, and potentially super-resolution microscopy could be employed.
If fluorescently labeled analogues of this compound are developed (as mentioned in Section 7.3), these imaging modalities can be used to track the compound's entry into cells, its distribution within different cellular compartments, and its co-localization with STAT5 or other interacting proteins mdpi.com. Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) could potentially be adapted to study the interaction between this compound and its target protein in real-time within living cells mdpi.com. This type of research can provide crucial insights into the cellular pharmacokinetics and pharmacodynamics of this compound at a subcellular level.
Q & A
How can researchers formulate precise and testable research questions for studying SF-1-088’s molecular mechanisms?
Methodological Answer:
Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure questions. For example:
- Population/Problem: Which cellular pathways are modulated by this compound?
- Intervention: How does this compound inhibit its target kinase at varying concentrations?
- Comparison: Compare this compound’s efficacy to known inhibitors in the same class.
- Outcome: Quantify changes in downstream biomarkers (e.g., phosphorylation levels).
Avoid overly broad questions (e.g., “How does this compound work?”) and ensure alignment with experimental feasibility .
What experimental design considerations are critical for assessing this compound’s selectivity and off-target effects?
Methodological Answer:
- Control Groups : Include vehicle controls and comparator compounds.
- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–10 µM) to identify IC50 values and non-specific effects at high doses.
- Orthogonal Assays : Combine biochemical assays (e.g., kinase activity) with cellular assays (e.g., proliferation/apoptosis) to validate specificity.
- Proteomic Profiling : Use mass spectrometry to detect off-target interactions .
How should researchers resolve contradictions in this compound’s reported efficacy across different experimental models?
Methodological Answer:
- Error Analysis : Quantify technical variability (e.g., instrument precision) and biological variability (e.g., cell line heterogeneity).
- Contextual Factors : Compare experimental conditions (e.g., serum concentration, incubation time).
- Meta-Analysis : Aggregate datasets from multiple studies using standardized normalization (e.g., fold-change relative to controls).
- Validation : Replicate conflicting results in independent labs with blinded protocols .
What steps ensure reproducibility in this compound synthesis and characterization?
Methodological Answer:
- Detailed Protocols : Document synthesis steps (e.g., reaction temperature, purification methods) and characterization data (e.g., NMR, HPLC purity >95%).
- Reference Standards : Use commercially available or literature-reported standards for comparison.
- Independent Replication : Share protocols with collaborators for cross-validation.
- Data Transparency : Publish raw spectral data in supplementary materials .
How can researchers optimize high-throughput screening assays for this compound derivatives?
Methodological Answer:
- Z’-Factor Optimization : Ensure assay robustness (Z’ > 0.5) by minimizing signal variability.
- Counter-Screens : Include unrelated targets to exclude pan-assay interference compounds (PAINS).
- Automation : Use liquid handlers for consistent reagent dispensing.
- Data Normalization : Apply plate-wise normalization (e.g., median polish) to reduce batch effects .
What strategies manage large-scale datasets from this compound omics studies (e.g., transcriptomics, proteomics)?
Methodological Answer:
- Metadata Tagging : Annotate datasets with experimental conditions (e.g., dose, timepoint).
- Cloud-Based Tools : Use platforms like Galaxy or AWS for scalable analysis.
- Version Control : Track code and pipeline changes via Git.
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
How to ensure statistical robustness in this compound dose-response studies?
Methodological Answer:
- Power Analysis : Calculate sample sizes to detect effect sizes (e.g., α=0.05, power=0.8).
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) with bootstrap confidence intervals.
- Outlier Detection : Apply Grubbs’ test or robust regression methods.
- Multiplicity Correction : Use Benjamini-Hochberg for high-throughput data .
What analytical techniques are essential for verifying this compound’s structural integrity and stability?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).
- LC-MS/MS : Monitor degradation products under stress conditions.
- X-Ray Crystallography : Confirm binding mode to target if co-crystal structures are feasible.
- Batch-to-Batch Consistency : Compare multiple synthesis lots via DSC (differential scanning calorimetry) .
How to interpret unexpected results in this compound’s in vivo efficacy studies?
Methodological Answer:
- Hypothesis Generation : Use pathway enrichment analysis to identify novel mechanisms.
- Pharmacokinetic Checks : Measure plasma/tissue concentrations to rule out bioavailability issues.
- Species-Specific Factors : Compare results across animal models (e.g., murine vs. primate).
- Post Hoc Analysis : Apply machine learning to uncover hidden variables (e.g., microbiome interactions) .
How to integrate this compound findings with existing literature while avoiding redundancy?
Methodological Answer:
- Systematic Review : Use PRISMA guidelines to map prior studies.
- Gap Analysis : Identify understudied areas (e.g., this compound’s role in resistant cell lines).
- Cross-Disciplinary Links : Explore connections to unrelated pathways via network pharmacology tools.
- Negative Result Reporting : Publish non-confirmatory data to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
